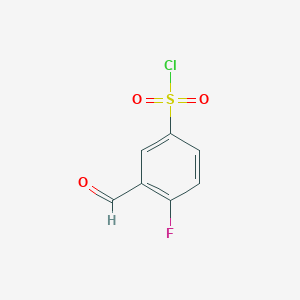

4-Fluoro-3-formylbenzenesulfonyl chloride

描述

Overview of Arylsulfonyl Chlorides as Key Synthetic Intermediates

Arylsulfonyl chlorides are foundational reagents in modern organic synthesis, primarily valued for their ability to form stable sulfonamide and sulfonate ester linkages. The sulfonamide bond, in particular, is a ubiquitous feature in a vast array of pharmaceuticals, owing to its chemical stability and ability to act as a hydrogen bond donor and acceptor. Beyond this primary role, arylsulfonyl chlorides are employed in a diverse range of chemical transformations. They serve as crucial precursors in carbon-sulfur and carbon-carbon bond-forming reactions. nih.gov Furthermore, they can function as sources for various chemical entities, including sulfonyl and aryl groups, making them versatile building blocks for constructing complex molecules. The synthesis of these vital intermediates has also evolved, with methods like the Sandmeyer-type reaction providing reliable routes from readily available anilines.

Significance of Halogenated and Formyl-Substituted Benzene (B151609) Derivatives in Modern Organic Synthesis

The introduction of halogen atoms and formyl groups onto a benzene ring dramatically expands its synthetic potential. Halogenated benzene derivatives are of paramount importance in medicinal chemistry. The incorporation of halogens, particularly fluorine, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design.

The formyl group (an aldehyde) is one of the most versatile functional groups in organic chemistry. It serves as a key handle for a multitude of synthetic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions. The presence of both a halogen and a formyl group on a benzene scaffold creates a multifunctional platform for sequential and orthogonal chemical modifications, enabling the efficient assembly of complex and biologically active compounds.

Research Landscape and Specific Academic Interest in 4-Fluoro-3-formylbenzenesulfonyl chloride

While extensive academic literature dedicated exclusively to this compound is not widespread, significant research interest in this compound can be inferred from the well-established importance of its constituent functional groups. The molecule is a trifunctional reagent, possessing three distinct reactive sites: the highly electrophilic sulfonyl chloride, the versatile formyl group, and the fluorinated benzene ring which can undergo nucleophilic aromatic substitution.

This unique combination makes this compound a highly attractive building block for combinatorial chemistry and the synthesis of novel heterocyclic compounds. Academic and industrial interest lies in its potential for creating diverse molecular libraries for drug discovery. Researchers can selectively react with the sulfonyl chloride to form a series of sulfonamides, then utilize the formyl group for subsequent diversification, and finally, leverage the fluorine atom for further modification. The specific arrangement of the substituents—with the electron-withdrawing formyl and sulfonyl chloride groups ortho and para to the fluorine atom—activates the ring towards nucleophilic attack, suggesting a rich and varied reaction chemistry for this specialized reagent. The study of such multifunctional building blocks is a key area of interest for developing efficient and modular synthetic routes to new chemical entities.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₇H₄ClFO₃S |

| Molecular Weight | 222.62 g/mol |

| CAS Number | Data not publicly available |

| Appearance | Data not publicly available |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Density | Data not publicly available |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-formylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSMBBVTQZDBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Formylbenzenesulfonyl Chloride and Analogous Structures

General Strategies for Arylsulfonyl Chloride Synthesis

Arylsulfonyl chlorides are crucial intermediates in organic synthesis, particularly for the preparation of sulfonamides, which are prevalent in many pharmaceuticals. nih.gov The synthesis of these compounds can be broadly categorized into three main approaches.

Direct chlorosulfonation is a widely used method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. nih.govmdpi.com The reaction of an aromatic compound with chlorosulfonic acid generates the corresponding arylsulfonyl chloride. orgsyn.org The process can be optimized by controlling reaction temperature and the molar equivalents of the acid. mdpi.com For instance, a design of experiments (DOE) approach can determine suitable conditions to maximize the yield of the desired sulfonyl chloride while minimizing the formation of the sulfonic acid impurity. mdpi.com

In a typical laboratory-scale batch procedure, the aromatic substrate is added portion-wise to chilled chlorosulfonic acid (e.g., -25 °C to -20 °C) and stirred for a set time before workup. mdpi.com Some patented methods involve reacting an aryl derivative in a mixture of chlorosulfonic acid and sulfur trioxide at elevated temperatures (50-140 °C), followed by treatment with phosphorus oxychloride. google.com

An alternative route to arylsulfonyl chlorides involves the conversion of pre-existing arylsulfonic acids or their salts. This two-step approach first introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then converted to the sulfonyl chloride (-SO₂Cl). Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used for this conversion. orgsyn.org

Recent advancements have focused on developing milder conditions to avoid the high temperatures and long reaction times often associated with these methods. One novel process describes obtaining arylsulfonyl chloride in high yield by reacting an arylsulfonic acid at mild temperatures (below 25 °C), which prevents the hydrolysis of the product back to the sulfonic acid starting material. google.com Another important pathway, particularly for substrates that are not amenable to direct chlorosulfonation, is the reaction of aryldiazonium salts with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction). researchgate.netfluorine1.ru This method is effective for a wide range of electron-deficient and electron-neutral aryl substrates. researchgate.net

The oxidative chlorination of aryl thiols (Ar-SH) and disulfides (Ar-S-S-Ar) provides a direct route to arylsulfonyl chlorides, bypassing the need for strongly acidic conditions typical of electrophilic aromatic substitution. nih.gov This approach is valued for its milder conditions and broader functional group tolerance. A variety of oxidizing systems have been developed for this transformation.

A highly efficient and rapid method uses a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.orgacs.org This system can convert a wide range of aromatic, heterocyclic, and aliphatic thiols to their corresponding sulfonyl chlorides in excellent yields and very short reaction times, often at room temperature. organic-chemistry.orgresearchgate.net Other effective reagents for this oxidative conversion include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid and 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH), which is noted for its mildness and suitability for many types of sulfur substrates. organic-chemistry.orglookchem.com

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Room temperature, very short reaction times (e.g., 1 min) | Highly reactive, excellent yields, cost-effective, environmentally friendly (water is the main byproduct) | organic-chemistry.org, organic-chemistry.org, researchgate.net |

| N-Chlorosuccinimide (NCS) / HCl | Mild conditions | Good yields, allows for one-pot synthesis of subsequent sulfonamides | organic-chemistry.org |

| ZrCl₄ / H₂O₂ | Mild conditions, short reaction times | High purity of products, avoids harsh reagents | organic-chemistry.org |

| DCDMH | Mild conditions | Broad substrate scope (thiols, disulfides, benzylic sulfides), simple and practical process | lookchem.com |

Approaches for Introducing the Formyl Group on Aromatic Rings

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. wikipedia.org Several named reactions have been developed for this purpose, each with its own scope and limitations depending on the substrate's electronic properties.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction uses a "Vilsmeier reagent," a substituted chloroiminium ion, which is typically generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.comchemistrysteps.com The Vilsmeier reagent is a relatively weak electrophile, making this reaction most suitable for activated arenes like anilines and phenols. wikipedia.orgchemistrysteps.com

The Reimer-Tiemann reaction is specifically used for the ortho-formylation of phenols. wikipedia.orgunacademy.com The reaction involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution. nrochemistry.comnumberanalytics.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated from chloroform by the action of the base. wikipedia.orgnrochemistry.com While the reaction generally favors the ortho position, the regioselectivity can be influenced by substituents and reaction conditions. nrochemistry.commychemblog.com

The Duff reaction is another method for the ortho-formylation of phenols and other highly activated aromatic compounds. wikipedia.orgsynarchive.comecu.edu It uses hexamine (hexamethylenetetramine) as the source of the formyl carbon in an acidic medium. wikipedia.orgchemeurope.com The electrophilic species is an iminium ion derived from hexamine. chemeurope.com The Duff reaction is known for being experimentally simple, though it can suffer from low yields. ecu.eduyoutube.com

Other notable formylation methods include the Gattermann, Gattermann-Koch, and Rieche reactions, which use different formylating agents and are applicable to various aromatic substrates. wikipedia.orggoogle.com

| Reaction | Reagents | Substrate Scope | Typical Regioselectivity | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes and heterocycles | Para to activating group (unless sterically hindered) | nrochemistry.com, wikipedia.org |

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Phenols, electron-rich heterocycles (pyrroles, indoles) | Ortho to hydroxyl group | wikipedia.org, nrochemistry.com, unacademy.com |

| Duff Reaction | Hexamine, Acid (e.g., acetic acid) | Phenols and other strongly activated arenes | Ortho to activating group | wikipedia.org, synarchive.com, chemeurope.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzenes, alkylbenzenes (not phenols/anilines) | Para to activating group | wikipedia.org |

Regioselective Fluorination Techniques in Aromatic Systems

The introduction of fluorine into aromatic rings can significantly alter the biological and chemical properties of a molecule. numberanalytics.comnumberanalytics.com Achieving regioselectivity in aromatic fluorination is a key challenge, and methods are generally divided into electrophilic and nucleophilic approaches. numberanalytics.comalfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org Modern electrophilic fluorinating agents are typically N-F reagents, which are more stable and safer than older reagents like elemental fluorine. wikipedia.org Widely used N-F reagents include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. numberanalytics.comalfa-chemistry.com The regioselectivity of electrophilic fluorination follows the standard rules of electrophilic aromatic substitution, with activating groups directing the incoming fluorine to the ortho and para positions. wikipedia.org

Nucleophilic aromatic fluorination (SₙAr) involves the displacement of a leaving group (such as -NO₂, -Cl, or -N₂⁺) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source (F⁻). alfa-chemistry.com Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. A classic example is the Balz-Schiemann reaction, where an aryldiazonium tetrafluoroborate (B81430) salt is thermally decomposed to yield the corresponding aryl fluoride. wikipedia.org

| Method | Reagent Type | Typical Substrate | Mechanism | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor®, NFSI) | Electron-rich aromatics (phenols, anilines, etc.) | Electrophilic Aromatic Substitution (SEAr) | alfa-chemistry.com, numberanalytics.com, wikipedia.org |

| Nucleophilic Fluorination | Fluoride Salts (e.g., KF, CsF) | Electron-deficient aromatics with a good leaving group | Nucleophilic Aromatic Substitution (SNAr) | alfa-chemistry.com, numberanalytics.com |

Convergent and Divergent Synthetic Pathways to 4-Fluoro-3-formylbenzenesulfonyl Chloride

The synthesis of a multisubstituted benzene (B151609) derivative like this compound requires a strategic ordering of reactions. The concepts of convergent and divergent synthesis offer frameworks for planning such routes. A convergent synthesis involves preparing different fragments of the molecule separately before combining them in the final steps. researchgate.net A divergent synthesis starts from a central core or common intermediate, which is then elaborated through different reaction pathways to create a library of diverse compounds. wikipedia.org For a relatively small molecule like the target compound, a linear sequence of reactions, which can be seen as a specific path within a divergent framework, is the most practical approach.

A retrosynthetic analysis is crucial for determining the optimal reaction sequence. The directing effects of the substituents must be considered at each step. In this compound, the substituents are:

-F (Fluoro): Ortho-, para-directing, activating.

-CHO (Formyl): Meta-directing, deactivating.

-SO₂Cl (Sulfonyl chloride): Meta-directing, deactivating.

Plausible Synthetic Pathway:

A logical and efficient pathway would start with a commercially available, simpler precursor like 4-fluorobenzaldehyde (B137897).

Starting Material: 4-Fluorobenzaldehyde.

Final Step: Chlorosulfonation. The final step would be the introduction of the sulfonyl chloride group. In 4-fluorobenzaldehyde, the fluorine atom at position 4 directs electrophiles to the ortho position (position 3), and the formyl group at position 1 directs electrophiles to the meta position (position 3). Since both existing groups direct the incoming electrophile to the same position (C-3), the chlorosulfonation of 4-fluorobenzaldehyde is expected to be highly regioselective, yielding the desired this compound. This step would likely be carried out using chlorosulfonic acid (ClSO₃H).

This linear approach is highly efficient because the directing effects of the substituents are synergistic, ensuring high regiocontrol in the key bond-forming step. An alternative, but likely more complex, route could involve starting with a different precursor and introducing the functional groups in a different order, but this would likely encounter challenges with regioselectivity or functional group compatibility. For example, attempting to formylate a pre-existing fluorobenzenesulfonyl chloride would be difficult due to the strong deactivating nature of the sulfonyl chloride group. Therefore, the chlorosulfonation of 4-fluorobenzaldehyde represents the most strategically sound pathway.

Considerations for Scalability and Process Optimization in Synthesis Research

Scaling up the synthesis of complex aromatic compounds such as fluorinated benzenesulfonyl chlorides from the laboratory to an industrial scale presents numerous challenges. Process optimization is crucial to ensure safety, efficiency, and economic viability. Key parameters that are often the focus of optimization include temperature, reagent concentration, and reaction time. mdpi.com

In the synthesis of aryl sulfonyl chlorides, a common industrial method involves chlorosulfonation. mdpi.com However, reagents like chlorosulfonic acid are hazardous and reactions can be highly exothermic, posing significant safety risks upon scale-up. mdpi.comrsc.org To mitigate these risks, a Design of Experiments (DOE) approach is often utilized to systematically optimize reaction conditions. mdpi.com This statistical method helps in identifying the critical process parameters and their optimal ranges to maximize yield and minimize the formation of impurities, such as the corresponding sulfonic acid. mdpi.com

| Parameter | Batch Process Consideration | Continuous Process Advantage |

| Heat Management | Difficult to control in large volumes, risk of thermal runaway. rsc.org | Superior heat transfer allows for better temperature control and safety. rsc.org |

| Reagent Handling | Large quantities of hazardous materials handled at once. mdpi.com | Smaller volumes of reagents are reacting at any given time, reducing risk. rsc.org |

| Process Control | More challenging to maintain consistent conditions throughout the batch. | Precise control over reaction parameters like residence time and stoichiometry. rsc.org |

| Scalability | Often requires significant redevelopment and re-optimization. | More straightforward scale-up by "numbering up" or running the process for longer. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is increasingly important in the synthesis of sulfonyl chlorides to minimize environmental impact and improve safety. These principles focus on waste prevention, atom economy, use of safer chemicals and solvents, and energy efficiency. nih.gov

Traditional methods for synthesizing sulfonyl chlorides often involve harsh and unselective reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov Greener alternatives are being explored to reduce the use of such hazardous substances. One approach involves the in situ preparation of sulfonyl chlorides from thiols or disulfides using oxidizing agents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in water, which is a more environmentally benign solvent. researchgate.net Another method utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl•5H₂O) crystals for the oxidation of disulfides or thiols in acetic acid. researchgate.net

Photocatalysis offers a promising green synthetic route. By using light as a "traceless reagent," it is possible to control reaction pathways and potentially avoid harsh chemical oxidants. nih.gov For example, using a carbon nitride photocatalyst like potassium poly(heptazine imide) (K-PHI), it's possible to selectively synthesize sulfonyl chlorides from S-arylthioacetates by simply varying the wavelength of the incident light. nih.gov This chromoselective approach highlights the potential for light to act as a precise and sustainable tool in chemical synthesis. nih.gov

| Green Chemistry Principle | Application in Sulfonyl Chloride Synthesis |

| Waste Prevention | One-pot synthesis of sulfonamides from thiols, avoiding isolation of intermediates. researchgate.net |

| Safer Solvents | Use of water as a solvent in the synthesis of sulfonamides from thiols and disulfides. researchgate.net |

| Catalysis | Photocatalysis with carbon nitride materials to replace harsh chemical reagents. nih.gov |

| Energy Efficiency | Light-driven reactions can often be performed at ambient temperatures. nih.gov |

| Less Hazardous Chemical Synthesis | Replacing reagents like POCl₃ and SO₂Cl₂ with alternatives such as NaOCl•5H₂O. researchgate.netnih.gov |

Advanced Methodologies: Flow Chemistry and Microreactor Applications for Fluorinated Compounds

Flow chemistry and microreactor technology are revolutionizing the synthesis of fine chemicals, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. beilstein-journals.orgnih.gov These technologies offer significant advantages for the synthesis of fluorinated compounds, including enhanced safety, precise reaction control, and improved efficiency. beilstein-journals.orgnih.govresearchgate.net

The synthesis of sulfonyl chlorides, which is often highly exothermic, can be performed more safely in a continuous flow system. rsc.org The high surface-area-to-volume ratio of microreactors allows for excellent heat transfer, effectively preventing thermal runaways. rsc.orgnih.gov A continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols using DCH demonstrated a high space-time yield in a small reactor volume with a short residence time, highlighting the process intensification achievable with this technology. rsc.org

For fluorinated compounds, flow microreactors are particularly beneficial for handling hazardous fluorinating reagents like elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST). researchgate.net The small reaction volumes inherent to microreactors minimize the risk associated with these reactive chemicals. nih.gov Flow systems enable precise control over reaction parameters, which is crucial for achieving high selectivity in fluorination reactions. beilstein-journals.org For example, direct fluorination of β-dicarbonyl compounds, which suffers from low conversion in batch systems, proceeds with high efficiency in a flow microreactor. researchgate.net

The integration of online analysis techniques, such as ¹⁹F NMR, with flow reactors allows for real-time monitoring and rapid optimization of reaction conditions. researchgate.net This capability accelerates the development of robust and efficient synthetic protocols for fluorinated compounds.

| Feature of Flow Chemistry | Advantage for Fluorinated Compound Synthesis | Example |

| Enhanced Safety | Safe handling of hazardous reagents like F₂ and DAST in small volumes. researchgate.net | Direct fluorination of β-dicarbonyl compounds. researchgate.net |

| Precise Reaction Control | Accurate control of temperature, pressure, and residence time. beilstein-journals.org | Stereoselective synthesis of difluoromethylated alkenes. researchgate.net |

| Process Intensification | High space-time yields due to efficient mixing and heat transfer. rsc.org | Sulfonyl chloride synthesis with a space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org |

| Rapid Optimization | Integration with online analytics for fast screening of reaction conditions. researchgate.net | Use of online ¹⁹F NMR to investigate different reaction conditions. researchgate.net |

{"error": "Failed to generate a valid response as the model produced a JSON that did not follow the expected schema."}

Spectroscopic and Chromatographic Characterization Methods in Academic Research

X-ray Diffraction for Single Crystal Structural Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid. wikipedia.org This method provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π–π stacking. wikipedia.orgweizmann.ac.il

While a specific crystal structure for 4-Fluoro-3-formylbenzenesulfonyl chloride is not available in the cited literature, the general procedure would involve growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the molecular structure is solved and refined. wikipedia.org For related aromatic sulfonyl derivatives, this technique has been crucial in confirming molecular structures and understanding their noncovalent interactions. nih.govresearchgate.net

Below is a table representing typical data that would be obtained from a single-crystal X-ray diffraction experiment on a compound like this compound.

Table 1: Representative Crystallographic Data This data is hypothetical and serves as an example of typical parameters obtained from X-ray crystallography for an organic compound.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₇H₄ClFO₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.25 |

| b (Å) | 5.80 |

| c (Å) | 15.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 918.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.620 |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is an essential tool in synthetic chemistry for both the separation of compounds from a mixture and the assessment of their purity. The choice of technique depends on the properties of the compound, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. In the context of substituted benzenesulfonyl chlorides, reversed-phase HPLC (RP-HPLC) is a common method for purity determination. researchgate.net This technique utilizes a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

For the analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. Separation from impurities is achieved based on differences in their polarity. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. A UV detector is commonly used for aromatic compounds, as the benzene (B151609) ring absorbs UV light. The purity of the sample is assessed by the relative area of the peak corresponding to the main compound in the resulting chromatogram. Due to the high reactivity of sulfonyl chlorides, derivatization is sometimes employed prior to analysis to form more stable derivatives. researchgate.net

Table 2: Illustrative HPLC Conditions for Analysis These are general conditions and would require optimization for the specific compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Its application to sulfonyl chlorides can be challenging due to their potential for thermal degradation at the high temperatures required for vaporization. core.ac.uknih.gov Often, sulfonyl chlorides are converted to more thermally stable derivatives, such as sulfonamides or sulfonyl fluorides, prior to GC analysis to obtain more reliable and reproducible results. nih.govoup.com

In a typical GC analysis, a solution of the analyte is injected into a heated port, where it is vaporized and transported by an inert carrier gas (e.g., helium) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the carrier gas and the stationary phase, which is largely dependent on their boiling points and polarities. The separated components are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS), which provides structural information. rsc.org

Table 3: General Gas Chromatography Parameters These parameters are representative and would need to be adapted for the specific analyte.

| Parameter | Condition |

|---|---|

| Column | Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 50 °C (1 min), then 25 °C/min to 300 °C (3 min) |

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of a reaction, to identify the components of a mixture, and to determine the appropriate solvent system for a larger-scale separation by column chromatography. echemcom.comresearchgate.net

To analyze this compound, a dilute solution of the compound is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the initial spot, the compound and any impurities are separated based on their differing affinities for the stationary and mobile phases.

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are visualized, often under UV light (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. epfl.ch The retention factor (Rf), the ratio of the distance traveled by the spot to that of the solvent front, is calculated and can be used for comparison with standards. researchgate.net

Table 4: Typical TLC System for Aromatic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Theoretical and Computational Investigations of 4 Fluoro 3 Formylbenzenesulfonyl Chloride

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure and reactivity of medium-sized organic molecules. researchgate.netnih.gov For 4-Fluoro-3-formylbenzenesulfonyl chloride, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state geometry and electronic properties. researchgate.net

The calculations would reveal how the electron-withdrawing nature of the fluoro, formyl, and sulfonyl chloride groups influences the electron distribution within the benzene (B151609) ring. nih.gov The formyl (-CHO) and sulfonyl chloride (-SO₂Cl) groups are strongly deactivating, pulling electron density away from the aromatic system, while the fluorine atom is deactivating through induction but weakly donating through resonance. DFT calculations quantify these effects, providing a detailed picture of the molecule's electronic landscape.

Reactivity indicators derived from DFT, such as the electrostatic potential map, would highlight the electrophilic and nucleophilic sites. The sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic, making it susceptible to nucleophilic attack, a common reaction pathway for this class of compounds. nih.govmdpi.com The carbonyl carbon of the formyl group represents another key electrophilic center.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (like a solution or crystal). nih.govrsc.org An MD simulation of this compound would involve placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps.

These simulations provide critical insights into conformational preferences. For this compound, a key focus would be the rotational dynamics around the C-S and C-C bonds connecting the sulfonyl chloride and formyl groups to the aromatic ring. MD can determine the most stable rotational conformations (rotamers) and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. researchgate.net By simulating multiple solute molecules, one can observe how they interact with each other and with the solvent. This can reveal tendencies for aggregation and provide a molecular-level understanding of solubility. In a biological context, MD could be used to simulate the interaction of this molecule with a protein target, elucidating binding modes and stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)

Computational methods are highly effective at predicting various spectroscopic parameters, which is crucial for structure verification and analysis. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govnih.govwisc.edu Calculations would provide theoretical chemical shifts for each unique nucleus in this compound. By comparing these predicted values with experimental data, a definitive assignment of spectral peaks can be achieved. wisc.eduias.ac.in

IR Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. nih.govmdpi.com This allows for the assignment of specific peaks to the stretching and bending motions of particular functional groups. For this molecule, key predicted frequencies would include the strong C=O stretch of the aldehyde, the symmetric and asymmetric S=O stretches of the sulfonyl chloride, and the C-F stretch. libretexts.org

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. nih.govsapub.org These calculations would predict the maximum absorption wavelengths (λmax) resulting from π→π* and n→π* transitions within the aromatic system and carbonyl group, helping to interpret the experimental spectrum.

| Parameter | Predicted Value | Associated Functional Group / Transition |

|---|---|---|

| ¹H NMR (δ, ppm) | ~10.1 | Aldehyde (CHO) |

| ¹³C NMR (δ, ppm) | ~188 | Carbonyl (C=O) |

| ¹⁹F NMR (δ, ppm) | ~ -110 | Aryl-Fluoride (C-F) |

| IR Frequency (cm⁻¹) | ~1710 | C=O Stretch |

| IR Frequency (cm⁻¹) | ~1380 | SO₂ Asymmetric Stretch |

| IR Frequency (cm⁻¹) | ~1190 | SO₂ Symmetric Stretch |

| UV-Vis (λmax, nm) | ~250 | π→π* Transition |

Analysis of Bond Strengths, Charge Distributions, and Molecular Orbitals

A deeper analysis of the DFT output provides fundamental insights into the molecule's chemical nature.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis can be used to calculate the partial atomic charges on each atom. nih.govhuntresearchgroup.org.uk This would quantitatively confirm the high positive charge on the sulfur atom and the carbonyl carbon, and the negative charge on the oxygen and fluorine atoms, thereby mapping the molecule's polarity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO and LUMO energy levels and their spatial distribution indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this molecule, the LUMO is expected to be localized primarily on the benzene ring and the electron-withdrawing substituents, indicating these are the likely sites for nucleophilic attack.

Bond Strengths: While not a direct output, bond strengths can be inferred from calculated parameters like bond lengths and vibrational frequencies. Shorter bond lengths and higher stretching frequencies generally correlate with stronger bonds. The analysis would focus on the S-Cl bond, which is central to the reactivity of sulfonyl chlorides, and the C-S bond. nih.gov

| Property | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | ~ -8.5 eV | Indicates ionization potential |

| LUMO Energy | ~ -2.0 eV | Indicates electron affinity |

| HOMO-LUMO Gap | ~ 6.5 eV | Relates to chemical reactivity and stability |

| Partial Charge on S (in SO₂Cl) | High Positive | Primary electrophilic site for Sₙ2 reactions |

| Partial Charge on C (in CHO) | High Positive | Secondary electrophilic site |

Computational Approaches for Reaction Mechanism Elucidation and Transition State Characterization

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. nih.govnih.gov For this compound, a primary reaction of interest is its nucleophilic substitution at the sulfur atom (e.g., hydrolysis or aminolysis to form sulfonates or sulfonamides).

Computational studies can distinguish between possible mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism. nih.gov This is achieved by:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the proposed reaction are optimized.

Characterizing Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can locate this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier (Ea), which is the primary determinant of the reaction rate. A lower activation barrier indicates a more favorable reaction pathway. nih.gov

For the reaction of this compound with a nucleophile like ammonia (B1221849) (NH₃), calculations would likely show a single transition state corresponding to a concerted SN2-type displacement of the chloride, which is common for arenesulfonyl chlorides. nih.govmdpi.com

Structure Reactivity Relationship Srr Studies in the Context of 4 Fluoro 3 Formylbenzenesulfonyl Chloride and Its Derivatives

Impact of Fluorine Substitution on Reactivity, Regioselectivity, and Efficiency in Synthetic Pathways

The substitution of a hydrogen atom with fluorine in an aromatic ring has profound, and sometimes counterintuitive, effects on the molecule's reactivity and the regioselectivity of its reactions. researchgate.net In the context of 4-fluoro-3-formylbenzenesulfonyl chloride, the fluorine atom, positioned ortho to the formyl group and meta to the sulfonyl chloride, exerts its influence primarily through strong inductive electron withdrawal and a moderate resonance electron-donating effect.

Reactivity: The high electronegativity of fluorine makes it a strong sigma-electron withdrawing group, which generally deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net However, when compared to other halogens, fluorine's ability to donate a lone pair of electrons into the ring via resonance can partially offset this deactivation. This interplay means that fluorobenzene's reactivity is often anomalous compared to other halobenzenes. researchgate.net For nucleophilic substitution reactions at the sulfonyl chloride group, the electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the sulfur atom, thus enhancing reactivity towards nucleophiles. nih.gov

Regioselectivity: Fluorine's electronic properties also play a critical role in directing incoming groups. In electrophilic aromatic substitution, fluorine is an ortho-, para-director due to its resonance effect, which stabilizes the intermediate carbocation at these positions. However, in this compound, the existing substitution pattern, particularly the deactivating formyl and sulfonyl chloride groups, will predominantly govern the position of any further substitution. In nucleophilic reactions, the position of the fluorine atom can influence the regioselectivity of processes like nucleophilic aromatic substitution (SNAr), should the reaction conditions favor displacement of the fluorine or another group. Studies on related fluorinated compounds show that regioselective synthesis is a common theme, with the fluorine atom's position being a key determinant of the outcome. organic-chemistry.orgrsc.org

Role of the Formyl Group as a Directing or Activating Group in Chemical Transformations

The formyl group (-CHO), an aldehyde functionality, significantly influences the chemical reactivity of the aromatic ring to which it is attached. Its role is primarily defined by its strong electron-withdrawing nature.

Activating/Deactivating Effect: The formyl group is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com This is due to both a strong resonance effect (pi-electron withdrawal) and an inductive effect, which pull electron density away from the benzene (B151609) ring. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comnumberanalytics.com Formylation reactions themselves, which introduce the formyl group, are a form of EAS and typically require electron-rich aromatic compounds to proceed effectively. wikipedia.orgpurechemistry.orgnih.gov The presence of the formyl group in this compound renders the aromatic ring highly electron-deficient and generally unreactive to further electrophilic attack.

Directing Effect: As a deactivating group, the formyl group is a meta-director for electrophilic aromatic substitution. It directs incoming electrophiles to the position meta to itself because the resonance structures of the reaction intermediate show that the positive charge is destabilized at the ortho and para positions. In the case of this compound, the positions are already substituted, but this directing effect is a fundamental aspect of its reactivity profile.

In other types of reactions, such as nucleophilic aromatic substitution or metal-catalyzed C-H functionalization, the formyl group can act as a directing group, guiding reagents to a specific location, often the ortho position. nih.gov It can coordinate with a metal catalyst, bringing the reactive center into proximity with the C-H bond ortho to the aldehyde. In some cases, the aldehyde can function as a "traceless" directing group, being removed during the course of the reaction after it has fulfilled its directing role. nih.gov

Modulation of Sulfonyl Chloride Reactivity via Aromatic Substitution Patterns

The reactivity of the sulfonyl chloride (-SO₂Cl) functional group is highly sensitive to the electronic effects of other substituents on the aromatic ring. This modulation is critical for controlling the rate and mechanism of reactions such as sulfonamide formation.

Kinetic studies on a wide range of substituted arenesulfonyl chlorides have demonstrated a clear relationship between the electronic nature of the substituents and the rate of nucleophilic substitution at the sulfur atom. nih.govnih.gov

Electron-withdrawing groups (EWGs): Substituents like nitro (NO₂), trifluoromethyl (CF₃), and the formyl (CHO) group itself increase the reactivity of the sulfonyl chloride. nih.gov They pull electron density from the ring, making the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack. This rate enhancement is quantifiable using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that the reaction is accelerated by electron-withdrawing substituents. nih.govnih.gov

Electron-donating groups (EDGs): Substituents like amino (NH₂) or methoxy (B1213986) (OCH₃) decrease the reactivity of the sulfonyl chloride. nih.gov They donate electron density to the ring, which reduces the electrophilicity of the sulfur atom and slows down the rate of nucleophilic attack.

In this compound, both the fluorine atom and the formyl group are electron-withdrawing. Their combined effect makes the sulfonyl chloride group highly reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride. The position of these substituents also matters; for instance, studies on nitro-substituted benzenesulfonyl chlorides show that the electron transfer mechanism can change depending on whether the nitro group is in the ortho, meta, or para position. cdnsciencepub.comcdnsciencepub.com

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Qualitative Effect on Reactivity |

|---|---|---|

| 4-NMe₂ | -0.66 | Strongly Decreased |

| 4-OMe | -0.27 | Decreased |

| 4-Me | -0.17 | Slightly Decreased |

| H | 0.00 | Baseline |

| 4-Cl | +0.23 | Increased |

| 3-CF₃ | +0.43 | Strongly Increased |

Data derived from kinetic studies on chloride exchange reactions, illustrating the trend of substituent effects. nih.gov

Systematic Variation of Substituents to Optimize Synthetic Yields and Selectivities

The optimization of synthetic outcomes, such as reaction yield and selectivity, often involves the systematic variation of substituents on a core molecular scaffold. By modifying the electronic and steric properties of the substituents, chemists can fine-tune the reactivity of the molecule to favor a desired reaction pathway over undesired ones.

For derivatives of this compound, this principle can be applied by modifying the groups at the 3- and 4-positions. For example, replacing the formyl group with other electron-withdrawing groups of varying strength (e.g., -CN, -NO₂, -COR) or replacing the fluorine with other halogens (-Cl, -Br) would systematically alter the reactivity of the sulfonyl chloride group.

Optimizing Selectivity: In cases where multiple reaction pathways are possible, systematic variation can enhance selectivity. For example, if a nucleophile could potentially react at the formyl carbon as well as the sulfonyl sulfur, altering the electronic properties of the ring could favor one site over the other. Steric hindrance can also be used to control selectivity; introducing a bulky substituent near one reactive site can block it, thereby directing the reagent to an alternative, less hindered site. Studies on the solvolysis of various sulfonyl chlorides have shown how changes in the aromatic part of the molecule influence the reaction mechanism, which in turn affects the product distribution. mdpi.com

This systematic approach is a cornerstone of medicinal chemistry and process development, where even small changes in yield or purity can have significant implications.

Computational and Cheminformatic Tools for SRR Modeling and Prediction

In recent years, computational chemistry and cheminformatics have become indispensable tools for studying and predicting structure-reactivity relationships, complementing experimental work. jocpr.com These methods allow for the rapid in silico evaluation of molecules, saving time and resources.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): QSAR and QSRR models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or chemical reactivity. nih.govwikipedia.orgijpsr.com For a series of this compound derivatives, a QSRR model could be developed to predict the rate of reaction with a given nucleophile. This would involve:

Calculating a set of molecular descriptors (e.g., electronic properties like Hammett constants, steric parameters, quantum chemical descriptors).

Measuring the experimental reaction rates for a "training set" of derivatives.

Using statistical methods, like multiple linear regression, to build a model that links the descriptors to the observed reactivity. nih.gov

Validating the model using a "test set" of compounds not used in its creation. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure and energetics of molecules and reaction pathways. nih.govnih.gov For this compound, DFT calculations can be used to:

Determine the distribution of electron density and electrostatic potential, identifying the most electrophilic sites.

Model the transition states of potential reactions to calculate activation energies, which are directly related to reaction rates. nih.gov

Analyze molecular orbitals (e.g., HOMO and LUMO) to understand reactivity patterns, such as in the electrochemical reduction of substituted sulfonyl chlorides. cdnsciencepub.comcdnsciencepub.com

Correlate calculated parameters with experimental kinetic data to validate the proposed reaction mechanisms. nih.gov

Future Research Directions and Emerging Methodologies for 4 Fluoro 3 Formylbenzenesulfonyl Chloride

Development of Novel and Highly Efficient Catalytic Systems for its Transformations

Future work will likely concentrate on developing sophisticated catalytic systems to enhance the selectivity and efficiency of reactions involving 4-fluoro-3-formylbenzenesulfonyl chloride. Research into transition-metal catalysis could unlock new reaction pathways for the sulfonyl chloride group, moving beyond traditional sulfonamide and sulfonate ester formation. Furthermore, the development of organocatalysts for stereoselective transformations of the formyl group, in the presence of the sulfonyl chloride, would significantly increase the compound's utility in synthesizing complex chiral molecules.

Exploration of Underutilized Reactivity Modes and Multi-Component Reactions

The exploration of underutilized reactivity is a key area for future investigation. This includes leveraging the interplay between the aldehyde and sulfonyl chloride functionalities to design novel intramolecular reactions for the synthesis of complex heterocyclic scaffolds. Moreover, this compound is an ideal candidate for multi-component reactions (MCRs). chemistryviews.orgmdpi.com MCRs, which involve combining three or more starting materials in a single step, offer significant advantages in terms of efficiency and molecular diversity. chemistryviews.orgmdpi.comresearchgate.net Designing new MCRs that incorporate this trifunctional reagent could rapidly generate libraries of complex and potentially bioactive molecules. researchgate.net For instance, its participation in Ugi or Passerini-type reactions could lead to novel classes of peptidomimetics and other structurally diverse compounds. mdpi.comnih.gov

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms represents a significant step towards accelerating chemical research. nih.govnih.gov Automated systems, coupled with high-throughput experimentation, can rapidly screen a wide array of reaction conditions, catalysts, and substrates. This approach would be invaluable for optimizing transformations involving this reagent and for discovering novel reactions and applications. Flow chemistry, in particular, could offer enhanced control over reaction parameters, leading to improved yields and safety for reactions involving the highly reactive sulfonyl chloride group.

Applications in Advanced Materials Science and Chemical Sensing (Purely chemical applications)

In materials science, the focus will be on incorporating this compound into novel polymers and functional materials. The sulfonyl chloride can be used as a reactive handle for grafting onto surfaces or for polymerization, while the aldehyde and fluoro groups can be used to tune the material's electronic and physical properties. A promising area of research is the development of chemical sensors. The reactivity of the sulfonyl chloride or the aldehyde group towards specific analytes could be exploited to design highly selective and sensitive colorimetric or fluorescent probes.

Predictive Modeling and De Novo Design of Analogous Reagents with Enhanced Synthetic Utility

Computational chemistry and machine learning will play a crucial role in predicting the reactivity of this compound and in the de novo design of new reagents. nih.gov Predictive models can help to understand its reaction mechanisms and to identify optimal conditions for desired transformations. Furthermore, computational approaches can be used to design new analogs with tailored reactivity, stability, and selectivity. This in silico design process can significantly reduce the experimental effort required to develop the next generation of powerful synthetic building blocks.

常见问题

Q. What are the optimal synthetic routes for 4-fluoro-3-formylbenzenesulfonyl chloride, and how do reaction conditions influence yield?

Answer: The synthesis of aromatic sulfonyl chlorides typically involves sulfonation followed by chlorination. For 4-fluoro-3-formyl derivatives, a Friedel-Crafts acylation approach (as seen in structurally similar compounds like 4-chloro-3-(4-formylphenyl)benzoic acid) can introduce the formyl group . Key considerations include:

- Catalyst selection : Anhydrous AlCl₃ or FeCl₃ are common Lewis acids, but moisture-sensitive conditions must be maintained to avoid hydrolysis .

- Temperature control : Reactions often require low temperatures (−10°C to 0°C) to suppress side reactions like over-sulfonation .

- Yield optimization : Pilot studies on analogous compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) show yields improve with slow addition of chlorinating agents (e.g., ClSO₃H) and inert atmospheres .

Q. How should researchers characterize this compound’s purity and structural integrity?

Answer: Use a multi-technique approach:

- NMR spectroscopy : ¹⁹F and ¹H NMR can confirm the fluorine substituent and formyl proton (δ ~9.8–10.2 ppm for aldehydes) .

- Mass spectrometry : High-resolution MS (e.g., NIST-standardized methods) verifies molecular weight (theoretical: 236.6 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities; retention times should match standards of related sulfonyl chlorides .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence reactivity in nucleophilic substitutions?

Answer: The formyl group (-CHO) enhances electrophilicity at the sulfonyl chloride moiety by withdrawing electron density via resonance. This effect is critical in:

- Amine reactions : Faster sulfonamide formation compared to non-formylated analogs (e.g., 4-fluorobenzenesulfonyl chloride) due to increased S=O polarization .

- Cross-coupling applications : The formyl group enables subsequent functionalization (e.g., condensation with hydrazines for heterocycle synthesis), as demonstrated in [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride studies .

Contradiction note : While the formyl group accelerates substitutions, it may reduce stability under basic conditions, necessitating pH-controlled environments .

Q. What strategies mitigate hydrolysis during storage and handling?

** Answer: Moisture sensitivity is a major challenge. Best practices include:

- Storage : Under anhydrous conditions (e.g., molecular sieves in sealed ampules at −20°C) .

- Handling : Use Schlenk-line techniques for air-sensitive reactions, and avoid protic solvents (e.g., MeOH, H₂O) during purification .

Data-driven insight : Thermogravimetric analysis (TGA) of similar compounds shows <5% decomposition over 72 hours when stored with desiccants .

Q. How can computational modeling predict reaction pathways for this compound?

Answer: Density functional theory (DFT) studies on sulfonyl chlorides (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) reveal:

- Activation energies : The formyl group lowers the energy barrier for nucleophilic attack by ~15 kcal/mol compared to non-substituted analogs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, aligning with experimental kinetics data .

Tool recommendation : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for modeling .

Data Contradiction Analysis

Q. Why do reported yields for sulfonamide derivatives vary across studies?

Answer: Discrepancies arise from:

- Amine basicity : Strongly basic amines (e.g., aliphatic amines) cause premature hydrolysis, reducing yields. Use weakly basic amines (e.g., anilines) or buffer the reaction (pH 7–8) .

- Temperature : Elevated temperatures (>25°C) degrade the formyl group; studies using ice baths report >80% yields vs. <50% at room temperature .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。